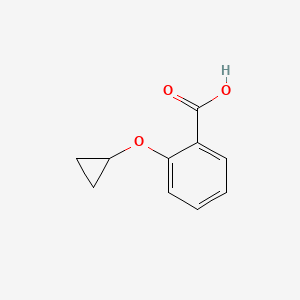

2-Cyclopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBBRHYDVCVOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243374-60-8 | |

| Record name | 2-cyclopropoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 2 Cyclopropoxybenzoic Acid and Analogues

Established Synthetic Pathways for 2-Cyclopropoxybenzoic Acid Core Structures

The formation of the 2-cyclopropoxybenzoic acid scaffold can be achieved through several strategic approaches, most notably by utilizing halogenated benzoic acid precursors or through reductive pathways.

Approaches Involving Halogenated Benzoic Acid Precursors

A common and effective method for synthesizing the 2-cyclopropoxybenzoic acid core involves the use of halogenated benzoic acids as starting materials. This strategy leverages the reactivity of the halogen substituent for the introduction of the cyclopropoxy group.

One such pathway begins with 2-chloro-6-cyclopropoxybenzoate. The synthesis of the final acid, methyl 2-chloro-6-cyclopropoxybenzoic acid, is achieved through the hydrolysis of the ester group of 2-chloro-6-cyclopropoxybenzoate. epo.org This is typically carried out under basic conditions, for instance, by heating with potassium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification to yield the desired carboxylic acid. epo.org

Another example involves the use of methyl-5-chlorosalicylate. chemicalbook.comsigmaaldrich.com This precursor, also known as methyl 5-chloro-2-hydroxybenzoate, can be used to synthesize various derivatives. chemicalbook.com Iodination of methyl 5-chlorosalicylate, for instance, yields 3-iodo-5-chlorosalicylate. chemicalbook.com

Reductive Synthesis Routes

An alternative synthetic strategy employs the reduction of a nitro group to an amine, which can then be further transformed. A key starting material for this approach is 3-cyclopropoxy-2-nitrobenzoic acid. The nitro group in this compound can be reduced to an amino group to form 2-amino-3-cyclopropoxybenzoic acid. This reduction is a critical step in creating aminated derivatives of the core structure. sigmaaldrich.com The general principle of reducing a nitrobenzoic acid to an aminobenzoic acid is well-established; for example, 2-nitrobenzoic acid can be reduced to produce anthranilic acid. wikipedia.orgnih.gov

Chemical Modifications and Derivatization of 2-Cyclopropoxybenzoic Acid

The core structure of 2-cyclopropoxybenzoic acid can be chemically modified to produce a wide array of analogues with varying substituents on the benzene (B151609) ring. These modifications are crucial for fine-tuning the chemical properties of the molecule for specific applications.

Synthesis of Halogenated 2-Cyclopropoxybenzoic Acid Analogues

Halogenation of the 2-cyclopropoxybenzoic acid ring system is a common derivatization strategy. Different isomers can be synthesized depending on the starting materials and reaction conditions.

2-chloro-6-cyclopropoxybenzoic acid: This analogue can be prepared from 2-chloro-6-cyclopropoxybenzoate via hydrolysis. epo.org

5-chloro-2-cyclopropoxybenzoic acid: This compound is another example of a halogenated derivative.

2-chloro-4-cyclopropoxybenzoic acid: The synthesis of this derivative has been documented. synblock.com

3-chloro-5-cyclopropoxybenzoic acid: This isomer is also a known compound. shachemlin.com

The synthesis of chlorinated benzoic acids, in general, can be achieved through various methods. For instance, 2-chloro-4-methylsulfonylbenzoic acid can be synthesized from 4-methylsulfonyltoluene through chlorination and subsequent oxidation. google.com Similarly, 5-bromo-2-chloro-benzoic acid can be prepared from 5-bromo-2-aminobenzoic acid derivatives via diazotization, chlorination, and hydrolysis. google.com

Preparation of Aminated Derivatives

The introduction of an amino group to the 2-cyclopropoxybenzoic acid structure provides a handle for further functionalization.

2-amino-3-cyclopropoxybenzoic acid: As mentioned previously, this derivative can be synthesized via the reduction of 3-cyclopropoxy-2-nitrobenzoic acid. sigmaaldrich.com The synthesis of similar compounds, such as 2-amino-3-fluorobenzoic acid, often involves the hydrolysis of an intermediate like 7-fluoroisatin. orgsyn.org One-pot syntheses for related compounds like 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid have also been reported. sioc-journal.cn

Exploration of Alkoxy and Alkyl Substituent Variations

Varying the alkoxy and alkyl substituents on the benzene ring allows for the exploration of a wider chemical space.

4-tert-butoxy-3-cyclopropoxybenzoic acid: The synthesis of this compound has been noted in chemical literature.

2-tert-butoxy-4-cyclopropoxybenzoic acid: This is another example of an analogue with a bulky tert-butoxy (B1229062) group.

The synthesis of such derivatives often involves multi-step processes. For example, the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) derived N-carboxyanhydrides involves the protection of an amino acid, followed by cyclization. rsc.org The introduction of a tert-butyl group can be achieved through various methods, such as the synthesis of 4-tert-butyl benzyl (B1604629) chloride from tert-butylbenzene. google.com

Conjugation with Heterocyclic Systems

The conjugation of 2-cyclopropoxybenzoic acid and its analogues with heterocyclic systems is a prominent strategy to generate novel compounds with potential therapeutic applications. This typically involves forming a stable linkage, most commonly an amide bond, between the benzoic acid's carboxyl group and an amino-functionalized heterocycle. The resulting derivatives merge the structural features of the cyclopropoxybenzoic acid moiety with the diverse chemical and biological properties of heterocycles like oxadiazoles, imidazoles, and various substituted aromatic systems.

5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid derivatives: While direct conjugation of 2-cyclopropoxybenzoic acid with pre-formed 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids is not extensively documented, a common synthetic approach involves the initial conversion of the benzoic acid to a corresponding hydrazide. This intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For instance, substituted benzoic acids can be converted to their respective acid hydrazides, which then undergo cyclization. pharmatutor.org A general route to form a 2,5-disubstituted 1,3,4-oxadiazole involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, N,N'-diacylhydrazines can be cyclized using agents like trifluoromethanesulfonic anhydride. nih.gov The synthesis of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles has been reported, indicating that the cyclopropyl (B3062369) moiety is compatible with oxadiazole synthesis. pharmatutor.org

A plausible synthetic pathway would first involve the activation of 2-cyclopropoxybenzoic acid, for example by converting it to its acyl chloride, followed by reaction with hydrazine (B178648) to form 2-cyclopropoxybenzoyl hydrazide. This key intermediate could then be reacted with a suitable aryl isothiocyanate and subsequently cyclized to yield the desired 5-aryl-1,3,4-oxadiazole core linked to the 2-cyclopropoxybenzoyl group.

Imidazole-based benzoic acid derivatives: The synthesis of imidazole-containing benzoic acid derivatives can be achieved through several established methods. One common strategy is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Current time information in Bangalore, IN. More relevant to derivatizing 2-cyclopropoxybenzoic acid would be the direct coupling of the acid with an existing amino-imidazole derivative. This is typically accomplished by activating the carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the amino-imidazole.

Another approach involves building the imidazole (B134444) ring onto a benzoic acid precursor. For example, a multitopic pro-ligand, 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid, was synthesized by diazotizing 4-aminobenzoic acid and subsequently coupling it with imidazole. researchgate.net A similar strategy could theoretically be applied to an amino-substituted cyclopropoxybenzoic acid analogue. Patent literature describes the synthesis of 2-amino-3-cyclopropoxybenzoic acid, a close analogue, which could serve as a starting point for such transformations. google.com

2-phenoxybenzamides: The synthesis of benzamides from benzoic acids is a fundamental and widely practiced transformation in organic chemistry. To create benzamides from 2-cyclopropoxybenzoic acid, the carboxylic acid is typically activated and then reacted with a desired amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or peptide coupling reagents like EDC or HBTU.

The synthesis of sulfamoyl-benzamide derivatives provides a well-documented analogous procedure. In one study, sulfamoylbenzoic acids were subjected to standard carbodiimide (B86325) coupling conditions using EDC with a catalytic amount of DMAP to successfully couple them with various amines, including cyclopropylamine (B47189), anilines, and benzylamine. rsc.org This method is directly applicable to 2-cyclopropoxybenzoic acid for the preparation of a wide range of N-substituted benzamides.

Below is a representative table of reaction conditions for the synthesis of benzamides from a benzoic acid precursor, which would be applicable to 2-cyclopropoxybenzoic acid.

| Amine Reactant | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-chloroaniline | EDC, DMAP | DCM/DMF | 68 | rsc.org |

| p-anisidine | EDC, DMAP | DCM/DMF | 72 | rsc.org |

| n-butylamine | EDC, DMAP | DCM/DMF | 65 | rsc.org |

| N-methylbenzylamine | EDC, DMAP | DCM/DMF | 55 | rsc.org |

Esterification and Prodrug Design Methodologies

Esterification of the carboxylic acid group is a primary strategy in prodrug design. google.com This chemical modification masks the polar carboxyl group, which is typically ionized at physiological pH, thereby increasing the molecule's lipophilicity. google.com This enhancement can lead to improved absorption, better membrane permeability, and altered distribution profiles. mdpi.com The ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent carboxylic acid. rsc.org

The design of an effective ester prodrug requires a balance between chemical stability and enzymatic lability. The prodrug must be stable enough to pass through the gastrointestinal tract but susceptible to hydrolysis by plasma or tissue esterases to release the active drug. mdpi.com The rate of hydrolysis can be fine-tuned by modifying the steric and electronic properties of the alcohol moiety used for esterification. google.com

For 2-cyclopropoxybenzoic acid, various alcohols could be employed to create ester prodrugs. Simple alkyl esters (e.g., ethyl or isopropyl esters) are common, but more complex promoieties can be used to target specific transporters or improve solubility. mdpi.com For example, the use of amino acid esters can enhance recognition by amino acid transporters.

The following table outlines common ester prodrug strategies and their rationales, which could be applied to 2-Cyclopropoxybenzoic acid.

| Ester Type | Promoieties | Rationale for Use | Potential Advantage for 2-Cyclopropoxybenzoic Acid |

|---|---|---|---|

| Simple Alkyl Esters | Ethanol, Isopropanol | Increase lipophilicity, improve passive diffusion. rsc.org | Enhanced oral absorption. |

| Acyloxymethyl Esters | Pivaloyloxymethyl (POM), Acetoxymethyl (AOM) | Hydrolyzed by esterases to release an unstable intermediate that fragments to the drug, formaldehyde, and the promoiety acid. Often provides rapid hydrolysis. | Rapid and efficient release of the parent drug post-absorption. |

| Amino Acid Esters | L-Valine, L-Leucine | Target amino acid transporters (e.g., PEPT1) to enhance absorption. mdpi.com | Improved bioavailability via active transport mechanisms. |

| Carbonate Esters | Ethyl carbonate | Can be used to link two drug molecules (co-drug) or to create a "double prodrug" that undergoes a cascade of reactions to release the active form. | Versatile linkage for creating more complex prodrug systems. |

Investigations into Molecular Mechanisms and Biological Targets of 2 Cyclopropoxybenzoic Acid and Its Derivatives

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies are crucial for understanding the pharmacological profile of a chemical compound. This section explores the known interactions between 2-Cyclopropoxybenzoic acid, or its derivatives, and several key biological receptors.

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγT) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a significant target in the study of autoimmune diseases. mdpi.comgoogle.com

A thorough review of the scientific literature reveals no studies investigating the modulatory effects of 2-Cyclopropoxybenzoic acid or its derivatives on RORγT. While numerous compounds have been developed and studied as RORγT inhibitors, such as lithocholic acid derivatives and other small molecules, research has not yet extended to include the 2-Cyclopropoxybenzoic acid scaffold. nih.govresearchgate.net

The Notch signaling pathway is a highly conserved cell-cell communication system that is fundamental to embryonic development and tissue homeostasis. wikipedia.orgrndsystems.com Dysregulation of this pathway is implicated in various diseases, including certain cancers, making its inhibition a key area of therapeutic research. wikipedia.org The pathway involves a series of proteolytic cleavages of the Notch receptor upon ligand binding, leading to the release of the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. rndsystems.comwikipathways.org

Despite the extensive research into Notch pathway inhibitors, including gamma-secretase inhibitors like DAPT, there is currently no published scientific literature that documents the investigation of 2-Cyclopropoxybenzoic acid or its derivatives as inhibitors of the Notch receptor pathway. haematologica.orgmedchemexpress.comnih.gov

The Cannabinoid Receptor Type 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a target for therapies aimed at modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor. wikipedia.orgnih.gov The development of selective CB2 receptor ligands is an active area of research. csic.esgoogle.com

A comprehensive search of available scientific data indicates that there are no studies on the binding affinity of 2-Cyclopropoxybenzoic acid or its direct derivatives for the Cannabinoid Receptor Type 2 (CB2). The existing literature describes a wide array of chemical scaffolds that have been explored as CB2 ligands, but the 2-Cyclopropoxybenzoic acid moiety is not among them. csic.esnih.govresearchgate.net

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a key regulator of gene expression involved in cellular processes such as cytoskeletal organization, cell motility, and fibrosis. nih.gov This pathway has emerged as a therapeutic target for various diseases, and several inhibitors, such as CCG-1423 and CCG-203971, have been developed. medchemexpress.comnih.govmedchemexpress.comnih.gov

There is no scientific evidence in the current body of literature to suggest that 2-Cyclopropoxybenzoic acid or its derivatives have been investigated for their ability to regulate Rho/MRTF/SRF-mediated gene transcription. The known inhibitors of this pathway belong to different chemical classes. mdpi.comresearchgate.net

Cannabinoid Receptor Type 2 (CB2) Ligand Binding

Enzyme Inhibition and Activation Studies

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. This section focuses on the documented interactions of 2-Cyclopropoxybenzoic acid and its derivatives with specific enzymes.

Leishmanolysin, also known as gp63, is a major surface metalloprotease of Leishmania parasites and a key virulence factor. It plays a crucial role in the parasite's ability to infect its host, making it an attractive target for the development of new anti-leishmanial drugs.

A review of the scientific literature found no studies that have explored the potential interaction between 2-Cyclopropoxybenzoic acid or its derivatives and the Leishmanolysin (gp63) enzyme. Research into inhibitors of this enzyme is ongoing, but has not yet included this particular class of compounds.

Histone Deacetylase (HDAC) Modulation by Related Compounds

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. frontiersin.orgmdpi.com The balance between histone acetylation and deacetylation, maintained by HDACs and histone acetyltransferases (HATs), is vital for the modulation of various cellular functions. frontiersin.org Dysregulation of HDAC activity is associated with the silencing of tumor suppressor genes in cancer. mdpi.comnih.gov Consequently, HDAC inhibitors have emerged as a significant area of research in cancer therapy. frontiersin.orgnih.gov

Research into compounds structurally related to 2-cyclopropoxybenzoic acid has revealed their potential as HDAC inhibitors. For instance, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their HDAC inhibitory activity. frontiersin.org In these studies, the hydroxamic acid group, a well-known zinc-binding group (ZBG), was incorporated due to its high affinity for HDACs and potent antiproliferative activities. frontiersin.org Additionally, hydrazides were used as ZBGs and have shown selectivity for class I HDACs, particularly HDAC3. frontiersin.org

One study synthesized thirty compounds with either hydroxamic acid or hydrazide zinc-binding groups. frontiersin.org The findings indicated that a hydrazide derivative, D29, exhibited significant inhibitory activity and selectivity for HDAC3 over other HDAC isoforms. frontiersin.org

Table 1: HDAC Inhibitory Activity of Selected Phenylquinoline-4-Carboxylic Acid Derivatives frontiersin.org

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

|---|---|---|---|---|

| D28 | >1000 | >1000 | 11.89 | >1000 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

The modulation of HDAC activity by these related compounds highlights a potential mechanism of action for derivatives of 2-cyclopropoxybenzoic acid. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including those involved in cell cycle arrest and apoptosis. mdpi.comnih.gov

Mutant Isocitrate Dehydrogenase 2 (mIDH2) Inhibition by Analogous Compounds

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). wikipedia.org In humans, there are three isoforms of IDH: IDH1, IDH2, and IDH3. Mutations in the IDH2 gene are found in various cancers, including acute myeloid leukemia (AML). wikipedia.orgnih.gov These mutations result in a neomorphic enzyme activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). mdpi.com The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. mdpi.com

The development of inhibitors targeting mutant IDH2 (mIDH2) has become a promising therapeutic strategy. Enasidenib (AG-221) is an oral, selective inhibitor of mIDH2 proteins. nih.gov It has been shown to suppress 2-HG levels and promote the differentiation of leukemic cells. nih.gov Another inhibitor, AGI-6780, potently and selectively inhibits the IDH2 R140Q mutant. medchemexpress.com

While direct studies on 2-cyclopropoxybenzoic acid's effect on mIDH2 are not available, the investigation of analogous compounds provides a framework for its potential activity. For example, Vorasidenib (AG-881) is a dual inhibitor of mutant IDH1 and IDH2. medchemexpress.com

Structure Activity Relationship Sar and Computational Chemistry Approaches

Elucidation of Key Structural Determinants for Biological Activity

The structure-activity relationship (SAR) for derivatives of 2-Cyclopropoxybenzoic acid is influenced by the interplay of its constituent parts. The benzoic acid core provides a scaffold that can be substituted at various positions to modulate activity. The position of substituents on the pyrimidine (B1678525) nucleus, for instance, has been shown to greatly influence biological activities in related heterocyclic compounds. researchgate.net For analogs of 2-Cyclopropoxybenzoic acid, key structural determinants include:

The Carboxylic Acid Group: This functional group is a primary site for interactions with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in a receptor's binding pocket. Its acidity can be modulated by other substituents on the benzene (B151609) ring.

The Cyclopropoxy Group: The introduction of a cyclopropane (B1198618) fragment into a molecule can have significant effects on its pharmacological properties. googleapis.com It can impose conformational rigidity, which may lead to a more favorable binding entropy by reducing the loss of rotational freedom upon binding to a target. googleapis.com This rigidity can also lock the molecule into a bioactive conformation. Furthermore, the cyclopropyl (B3062369) group can enhance metabolic stability and potency by blocking sites of oxidation. hyphadiscovery.com In some cases, replacing a bulkier group like a cyclohexyl moiety with a smaller cyclopropyl group has been shown to improve the inhibitory concentration (IC50) of a compound. tandfonline.comnih.gov

Substitution on the Aromatic Ring: Modifications to the benzene ring, such as the introduction of halogen atoms or other functional groups, can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. For example, the synthesis of 5-chloro-2-cyclopropoxybenzoic acid has been described in the context of developing cannabinoid receptor 2 (CB2) modulators, suggesting that substitution at this position is crucial for this particular biological activity. google.com

The following table summarizes the key structural features and their general impact on biological activity.

| Structural Feature | Potential Impact on Biological Activity |

| Carboxylic Acid | Key interaction point (hydrogen bonding, salt bridges), influences solubility. |

| Cyclopropoxy Group | Increases conformational rigidity, enhances metabolic stability, can improve potency. googleapis.comhyphadiscovery.com |

| Ring Substituents | Modulates electronic properties, lipophilicity, and steric interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Parameterization

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. molaid.com This is achieved by developing equations that relate molecular descriptors to a measured biological endpoint, such as an IC50 value. nih.govlongdom.org For 2-Cyclopropoxybenzoic acid analogs, a QSAR model would aim to predict their biological activity based on calculated descriptors.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of 2-Cyclopropoxybenzoic acid analogs with a range of biological activities would be required.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analog. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, partial charges).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between the descriptors and the biological activity is established. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

While a specific QSAR model for 2-Cyclopropoxybenzoic acid is not publicly available, the following table outlines the types of descriptors that would be relevant for its parameterization.

| Descriptor Type | Examples | Relevance to 2-Cyclopropoxybenzoic Acid |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the molecule's ability to engage in electrostatic interactions and its chemical reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which are critical for fitting into a binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Indicate the molecule's lipophilicity, which affects its membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Shape indices | Numerically represent the molecular structure and branching. |

A robust QSAR model for 2-Cyclopropoxybenzoic acid analogs could guide the design of new compounds with enhanced potency and selectivity. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com This method is instrumental in understanding the binding mode of 2-Cyclopropoxybenzoic acid and its analogs at an atomic level.

In a typical molecular docking study:

The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The ligand (e.g., a 2-Cyclopropoxybenzoic acid analog) is placed into the binding site of the protein.

A scoring function is used to estimate the binding affinity for different binding poses.

For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), an analog containing a cyclopropyl group was identified. tandfonline.comnih.gov The crystal structure of this inhibitor in complex with the enzyme (PDB ID: 6Y2F) revealed that the cyclopropyl group fits into a specific sub-pocket of the active site. nih.gov Docking studies with similar compounds would likely show the carboxylic acid forming hydrogen bonds with key residues like histidine, while the cyclopropoxy group engages in hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the flexibility of the ligand-receptor complex over time. This can help to assess the stability of the predicted binding mode.

The table below illustrates the types of interactions that could be predicted for 2-Cyclopropoxybenzoic acid in a hypothetical binding site.

| Interaction Type | Potential Interacting Residues (Example) | Description |

| Hydrogen Bonding | Histidine, Serine, Arginine | The carboxylic acid group acts as a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | The benzene ring and the cyclopropyl group interact with nonpolar residues. |

| Salt Bridge | Lysine, Arginine | The deprotonated carboxylic acid can form an ionic bond with positively charged residues. |

These simulations are crucial for structure-based drug design, allowing for the rational design of new analogs with improved binding affinity. nih.gov

Ligand-Based and Structure-Based Design Principles for 2-Cyclopropoxybenzoic Acid Analogues

The design of new analogs of 2-Cyclopropoxybenzoic acid can be approached from two main perspectives: ligand-based and structure-based design. jubilantbiosys.com

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. jubilantbiosys.com It relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. New analogs can then be designed to fit this pharmacophore.

Structure-Based Design: When the 3D structure of the target is available, structure-based design can be employed. ijpcbs.com This involves using molecular docking and other computational tools to design ligands that fit optimally into the target's binding site. For 2-Cyclopropoxybenzoic acid analogs, this would involve modifying the scaffold to enhance interactions with specific amino acid residues, as identified through docking simulations.

The following table compares the two design strategies.

| Design Principle | Basis | Key Techniques | Application to 2-Cyclopropoxybenzoic Acid |

| Ligand-Based | Knowledge of active compounds. jubilantbiosys.com | Pharmacophore modeling, 3D-QSAR. | Designing new analogs based on the common features of known active benzoic acid derivatives. |

| Structure-Based | Known 3D structure of the target. ijpcbs.com | Molecular docking, Molecular dynamics. | Modifying the 2-Cyclopropoxybenzoic acid scaffold to improve binding to a specific protein target. |

Both approaches can be used in a complementary manner to guide the synthesis of new and more effective analogs.

Investigation of Potential Covalent Binding Mechanisms

Covalent inhibitors are molecules that form a stable, covalent bond with their biological target. targetmol.com This can lead to prolonged duration of action and high potency. targetmol.com While 2-Cyclopropoxybenzoic acid itself is not a classic covalent inhibitor, the cyclopropyl group can, under certain metabolic conditions, be a precursor to a reactive intermediate.

The metabolism of cyclopropyl groups can involve oxidation, which can lead to ring-opening and the formation of reactive species capable of forming covalent adducts with proteins. hyphadiscovery.com This has been observed for some compounds containing a cyclopropylamine (B47189) moiety, where CYP-mediated oxidation can lead to bioactivation. hyphadiscovery.com

However, the primary electrophilic "warhead" for covalent inhibition is typically a specifically designed reactive group, such as a Michael acceptor or an epoxide. In the context of 2-Cyclopropoxybenzoic acid, a covalent binding mechanism is not immediately apparent from its structure. For a derivative to act as a covalent inhibitor, it would likely need to be further functionalized with a reactive group. For instance, α-ketoamides have been shown to form reversible covalent bonds with cysteine residues in enzymes like the SARS-CoV-2 main protease. nih.gov

The potential for covalent binding of 2-Cyclopropoxybenzoic acid derivatives would depend on:

The presence of a suitable electrophilic "warhead" on the molecule.

The presence of a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the binding site of the target protein.

The correct positioning of the warhead to allow for reaction with the nucleophile.

The table below lists some common electrophilic warheads that could potentially be incorporated into a 2-Cyclopropoxybenzoic acid scaffold to create a covalent inhibitor.

| Electrophilic Warhead | Target Residue (Typical) | Type of Covalent Bond |

| Acrylamide | Cysteine | Michael adduct (often irreversible) |

| Nitrile | Cysteine, Serine | Thioimidate or imino-ether adduct (often reversible) nih.gov |

| α-Ketoamide | Cysteine, Serine | Hemithioketal or hemiketal adduct (reversible) nih.gov |

| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Ring-opened adduct (irreversible) |

Further research would be needed to explore the synthesis and biological evaluation of such covalent derivatives of 2-Cyclopropoxybenzoic acid.

Preclinical Efficacy Studies of 2 Cyclopropoxybenzoic Acid Derivatives in Biological Models

In Vitro Efficacy Assessments in Disease-Relevant Cell Lines

Anticancer Activity in Established Cell Models (e.g., leukemia cell lines, cervical cancer cells)

Derivatives of benzoic acid have demonstrated notable anticancer properties in various cell lines. For instance, certain azatetracyclic derivatives have shown significant activity against leukemia cell lines. mdpi.com Specifically, compounds with an azido (B1232118) substitution were found to have enhanced activity against leukemia cells. mdpi.com In one study, two such derivatives, compounds 5b and 6b, were particularly effective, showing significant lethality against several leukemia cell lines, including CCRF-CEM, MOLT-4, and RPMI-8226. mdpi.com

Furthermore, the anticancer potential of benzoic acid derivatives extends to cervical cancer. Dihydroxybenzoic acid (DHBA) has been shown to inhibit the growth of HeLa and SiHa cervical cancer cells in a dose- and time-dependent manner. nih.gov For example, at a concentration of 1.25 mM, DHBA inhibited the growth of HeLa cells by 23% after 48 hours. nih.gov Another benzoic acid derivative, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid, exhibited potent antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84µM, reportedly by inhibiting Histone Deacetylase enzyme activity. preprints.org

The table below summarizes the in vitro anticancer activity of selected benzoic acid derivatives.

| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| Azatetracyclic derivatives | Leukemia (HL-60, MOLT-4, SR, CCRF-CEM, RPMI-8226) | Azido substitution enhanced activity; compounds 5b and 6b showed significant lethality. | mdpi.com |

| Dihydroxybenzoic acid (DHBA) | Cervical (HeLa, SiHa) | Time- and dose-dependent growth inhibition. | nih.gov |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Cervical | Potent antitumor activity (IC50 = 17.84µM) via HDAC inhibition. | preprints.org |

| Quinazolinone derivatives | Breast (MCF-7) | Compound 5 showed the highest activity with an IC50 of 100 µM/ml, possibly by inhibiting tyrosine kinase. | preprints.org |

| Caracasine acid derivatives | Leukemia, various solid tumors | Demonstrated cytotoxicity against different leukemic cells and other cancer cell lines in 2D cultures. | preprints.org |

Anti-Leishmanial Activity in Parasite Cultures

Several studies have highlighted the potential of benzoic acid and its derivatives as anti-leishmanial agents. In a study evaluating new benzimidazole-triazole derivatives, several compounds showed significant activity against Leishmania tropica. mdpi.com For instance, compounds 5f and 5h inhibited parasite growth by 80% and 71% respectively. mdpi.com The IC50 values for compounds 5d, 5f, and 5h were 239.03 µg/mL, 460.37 µg/mL, and 468.01 µg/mL, respectively. mdpi.com

Cinnamic acid derivatives have also been investigated for their efficacy against Leishmania infantum. nih.gov Compound 32, N-(4-isopropylbenzyl)cinnamamide, was identified as the most potent agent with an IC50 of 33.71 μM and a high selectivity index (>42.46). nih.gov Another promising compound, piperonyl cinnamate (B1238496) (compound 15), had an IC50 of 42.80 μM and a selectivity index greater than 32.86. nih.gov

Furthermore, research on 2-aminothiophene derivatives has revealed their potential against Leishmania amazonensis. mdpi.com These studies suggest that the indole (B1671886) group linked to the 2-amino portion of the molecule is favorable for activity. mdpi.com

The table below presents data on the anti-leishmanial activity of these derivatives.

| Derivative Class | Leishmania Species | Key Findings | Reference(s) |

| Benzimidazole-triazole derivatives | L. tropica | Compounds 5f and 5h inhibited growth by 80% and 71% respectively. | mdpi.com |

| Cinnamic acid derivatives | L. infantum | Compound 32 (N-(4-isopropylbenzyl)cinnamamide) was most potent (IC50 = 33.71 μM). | nih.gov |

| 2-Acylpyrrole derivatives | L. amazonensis | Compounds 5bc and 5bd were approximately 6-fold more selective than miltefosine. | nih.gov |

| 2-Aminothiophene derivatives | L. amazonensis | Indole group linked to the 2-amino portion is favorable for activity. | mdpi.com |

Anti-Inflammatory and Immunomodulatory Potentials in Cellular Assays

Derivatives of 2-cyclopropoxybenzoic acid have shown promise in modulating inflammatory responses. Studies on indole-imidazolidine derivatives demonstrated a reduction in leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in cellular models. nih.gov

In the context of immunomodulation, capsazepine (B1668289) and its derivatives have been identified as having anti-inflammatory and immunomodulatory properties. plos.org A QSAR model predicted that several capsazepine derivatives would have significant activity against TNF-α. plos.org In vitro experiments confirmed that capsazepine is an efficient anti-inflammatory agent, inhibiting the production of TNF-α in lipopolysaccharide-induced inflammation in mouse macrophages. plos.org

Furthermore, novel thiourea (B124793) derivatives of naproxen (B1676952) have been synthesized and evaluated for their anti-inflammatory effects. mdpi.com While none of the new compounds reached 50% inhibition of 5-LOX at concentrations lower than 100 µM, two compounds, 8 and 9, were capable of decreasing paw edema in vivo. mdpi.com This suggests that their anti-inflammatory mechanism may not be solely dependent on 5-LOX inhibition.

The table below summarizes the anti-inflammatory and immunomodulatory activities of these derivatives.

| Derivative Class | Cellular Model/Target | Key Findings | Reference(s) |

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| Capsazepine derivatives | Peritoneal mouse macrophages | Inhibited the production of TNF-α. | plos.org |

| Thiourea derivatives of naproxen | In vitro enzyme assays | Did not show significant 5-LOX inhibition at <100 µM. | mdpi.com |

| Styryl quinolinium derivative | Albumin denaturation assay | Showed better anti-inflammatory effect (IC50 = 350 µg/mL) than diclofenac (B195802) (IC50 = 471.3 µg/mL). | mdpi.com |

Antiplasmodial Activity in Parasite Strains

Derivatives of 2-cyclopropoxybenzoic acid have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. Novel bioinspired imidazolidinedione derivatives demonstrated stronger antiplasmodial effects against the chloroquine-resistant (W2) strain (IC50 between 2424.15–5648.07 ng/mL) compared to the chloroquine-sensitive (D10) strain (IC50 between 6202.00–9659.70 ng/mL). mdpi.com

Hydrazone compounds have also shown broad-spectrum antiplasmodial activity against both resistant and sensitive strains of P. falciparum. nih.gov Notably, compounds CB-27 and CB-61 were highly active, with IC50 values in the nanomolar range. nih.gov

The table below details the antiplasmodial activity of these derivatives.

| Derivative Class | P. falciparum Strain(s) | Key Findings | Reference(s) |

| Imidazolidinedione derivatives | D10 (chloroquine-sensitive), W2 (chloroquine-resistant) | Stronger activity against W2 strain (IC50: 4.98–11.95 µM) than D10 strain (IC50: 12.75–19.85 µM). | mdpi.com |

| Hydrazone compounds | D6 (drug-sensitive), TM91c235, W2, C2B (drug-resistant) | CB-27 and CB-61 were remarkably active with IC50 values in the nanomolar range. | nih.gov |

Antifibrotic Potentials in Cellular Models

The potential of 2-cyclopropoxybenzoic acid derivatives in treating fibrotic diseases is an emerging area of research. In a study using TGF-β1-induced pulmonary fibrosis cell models (NIH-3T3 and human pulmonary fibroblast cell lines), an ethyl acetate (B1210297) fraction (EAF) from Ganoderma formosanum, containing benzoic acid derivatives like stearic acid, palmitic acid, and pentadecanoic acid, demonstrated significant anti-fibrotic and pro-apoptotic effects without discernible cytotoxicity. nih.gov

Another study evaluated the antifibrotic effects of drugs used for inflammatory bowel disease in intestinal cellular models. mdpi.com It was found that certain corticosteroids (prednisone, methylprednisolone, budesonide) and a TNF-α inhibitor (adalimumab) could counteract the pro-fibrotic effects induced by TGF-β1 on intestinal fibroblasts. mdpi.com Specifically, methylprednisolone, budesonide, and adalimumab were also able to significantly counter the TGF-β1-induced epithelial-to-mesenchymal transition in Caco-2 intestinal epithelial cells. mdpi.com

The table below summarizes the antifibrotic potentials of these compounds.

| Compound/Derivative Class | Cellular Model | Key Findings | Reference(s) |

| Ethyl acetate fraction from G. formosanum | NIH-3T3 and human pulmonary fibroblast cell lines | Substantial anti-fibrotic and pro-apoptotic effects in a TGF-β1-induced fibrosis model. | nih.gov |

| Corticosteroids (prednisone, methylprednisolone, budesonide) and adalimumab | Intestinal fibroblasts (CCD-18Co) | Antagonized pro-fibrotic effects of TGF-β1, reducing fibrosis marker expression. | mdpi.com |

| Methylprednisolone, budesonide, and adalimumab | Intestinal epithelial cells (Caco-2) | Significantly counteracted TGF-β1-induced epithelial-to-mesenchymal transition. | mdpi.com |

In Vivo Efficacy Evaluation in Preclinical Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for assessing the systemic efficacy of new compounds. Research on indole-imidazolidine derivatives showed a reduction in leukocyte migration and the release of inflammatory mediators in air pouch and peritonitis models in animals. nih.gov Furthermore, treatment with these derivatives led to a decrease in acetic acid-induced abdominal writhing, indicating analgesic effects. nih.gov

In a mouse model of pulmonary paracoccidioidomycosis, the administration of bone marrow-derived mesenchymal stem cells (BMMSCs) was investigated for its anti-fibrotic potential. plos.org However, late infusion of BMMSCs into infected mice did not show an anti-fibrotic effect and, in fact, was associated with an increase in granulomatous inflammatory areas and fibrosis-related gene expression. plos.org

Further in vivo research is necessary to fully establish the efficacy and safety profiles of 2-cyclopropoxybenzoic acid derivatives before they can be considered for clinical development.

Assessment in Cancer Xenograft Models

No studies detailing the assessment of 2-cyclopropoxybenzoic acid derivatives in cancer xenograft models have been found in the public domain. Such studies are crucial for evaluating the anti-tumor activity of new chemical entities in an in-vivo setting that mimics human cancer. googleapis.com

Efficacy in Immunomodulatory and Inflammatory Animal Models

Information regarding the efficacy of 2-cyclopropoxybenzoic acid derivatives in animal models of immunomodulation and inflammation is not available in published literature. These models are essential for understanding a compound's potential to treat autoimmune diseases and inflammatory conditions.

Studies in Fibrosis Animal Models

There are no published preclinical studies on the effects of 2-cyclopropoxybenzoic acid derivatives in animal models of fibrosis. Research in this area would be necessary to determine their potential as anti-fibrotic agents in conditions such as pulmonary or liver fibrosis.

Assessment in Other Disease-Specific Animal Models

No data have been published on the evaluation of 2-cyclopropoxybenzoic acid derivatives in other disease-specific animal models.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

A critical component of drug development involves characterizing how a compound is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for determining a drug's viability, and no such data for 2-cyclopropoxybenzoic acid derivatives are currently available.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Details on the ADME profile of 2-cyclopropoxybenzoic acid derivatives in preclinical species have not been reported in the scientific literature. A patent document mentions a related compound, 5-chloro-2-cyclopropoxybenzoic acid, as an intermediate in the synthesis of other compounds, but provides no ADME data.

Metabolic Stability and Bioavailability in Preclinical Models

There is no available information on the metabolic stability or bioavailability of 2-cyclopropoxybenzoic acid derivatives in preclinical models. These parameters are fundamental to understanding a compound's potential for oral administration and its duration of action in the body.

Advanced Analytical Methodologies for 2 Cyclopropoxybenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2-Cyclopropoxybenzoic acid, leveraging the interaction of the molecule with electromagnetic radiation to probe its atomic and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Cyclopropoxybenzoic acid. Through the analysis of ¹H, ¹³C, and two-dimensional correlation spectra like the Heteronuclear Multiple Bond Correlation (HMBC), a detailed map of the molecule's proton and carbon framework and their connectivity can be established. scientificservices.euresearchgate.nethmdb.camdpi.com

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For 2-Cyclopropoxybenzoic acid, characteristic signals would be expected for the aromatic protons on the benzene (B151609) ring, the methine proton of the cyclopropoxy group, and the methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic effects of the neighboring carboxylic acid and ether functional groups.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. Key signals would include those for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the cyclopropyl group.

Table 1: Hypothetical NMR Data for 2-Cyclopropoxybenzoic Acid (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The following data is illustrative.)

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HMBC Correlations (¹H → ¹³C) |

| Carboxyl (COOH) | ~11-13 (s, 1H) | ~167.0 | Aromatic C, C-O |

| Aromatic CH | ~7.0-8.0 (m, 4H) | ~115.0-135.0 | Aromatic C, Carboxyl C, C-O |

| Cyclopropoxy CH | ~3.8-4.0 (m, 1H) | ~60.0 | Aromatic C-O, Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | ~0.7-0.9 (m, 4H) | ~7.0 | Cyclopropoxy CH, other CH₂ |

s = singlet, m = multiplet

Mass Spectrometry (MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-Cyclopropoxybenzoic acid. nih.govnih.govlcms.cznih.gov When coupled with tandem mass spectrometry (MS/MS), it also provides valuable structural information through the analysis of fragmentation patterns. nih.govlcms.cznih.gov

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 2-Cyclopropoxybenzoic acid (C₁₀H₁₀O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. nih.gov High-resolution mass spectrometry can provide mass accuracy in the parts-per-million range, offering a high degree of confidence in the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) which is then subjected to collision-induced dissociation (CID) to generate product ions. lcms.cznih.gov The fragmentation pattern is characteristic of the molecule's structure. For instance, in the analysis of benzoic acid derivatives, common fragmentation pathways include the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the ether bond. psu.edu

Table 2: Predicted Mass Spectrometry Data for 2-Cyclopropoxybenzoic Acid

| Analysis Type | Ion | m/z (Predicted) | Potential Fragment Ions (MS/MS) |

| High-Resolution MS | [M-H]⁻ | 177.0557 | 133 (loss of CO₂), 121 (loss of C₃H₄O) |

| High-Resolution MS | [M+H]⁺ | 179.0703 | 161 (loss of H₂O), 133 (loss of C₂H₄O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.comsavemyexams.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. savemyexams.com

The IR spectrum of 2-Cyclopropoxybenzoic acid would exhibit characteristic absorption bands for the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, the carbon-oxygen (C-O) ether linkage, and the aromatic ring. The O-H stretch of the carboxylic acid is typically a very broad band in the region of 3300-2500 cm⁻¹. spectroscopyonline.commsu.edu The C=O stretch gives rise to a strong, sharp peak, usually around 1700-1725 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com The C-O stretching vibrations for the ether and carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹). spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for 2-Cyclopropoxybenzoic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (cyclopropyl) | Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (ether and acid) | Stretch | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence-Based Assays

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.combioglobax.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In 2-Cyclopropoxybenzoic acid, the benzene ring is the primary chromophore. The absorption of UV light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of 2-Cyclopropoxybenzoic acid would show one or more absorption maxima (λmax). The position and intensity of these peaks can be influenced by the solvent and the substituents on the aromatic ring. This technique is often used for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, according to the Beer-Lambert law. denovix.com

Fluorescence-based assays, which measure the emission of light from a substance that has absorbed light, can offer higher sensitivity and selectivity than UV-Vis absorption spectroscopy. biocompare.com While not all molecules are fluorescent, derivatization can sometimes be used to introduce a fluorescent tag. For a molecule like 2-Cyclopropoxybenzoic acid, its intrinsic fluorescence might be weak, but its interaction with other molecules or changes in its environment could potentially be monitored using fluorescence techniques. nih.gov

Table 4: Expected UV-Vis Spectroscopic Data for 2-Cyclopropoxybenzoic Acid

| Parameter | Expected Value | Notes |

| λmax | ~230-240 nm and ~280-290 nm | Typical for substituted benzoic acids. Exact values depend on solvent. |

| Molar Absorptivity (ε) | Varies | Dependent on wavelength and solvent. |

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of 2-Cyclopropoxybenzoic acid from reaction mixtures or complex matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. wikipedia.org For 2-Cyclopropoxybenzoic acid, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid remains in its protonated form. nih.govvu.edu.au The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

The coupling of HPLC with a mass spectrometer, known as Liquid Chromatography-Mass Spectrometry (LC-MS), combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. nih.govmpi-bremen.dechemyx.com As the separated components elute from the HPLC column, they are introduced directly into the ion source of the mass spectrometer. This allows for the confirmation of the molecular weight of the eluting peak corresponding to 2-Cyclopropoxybenzoic acid and provides an additional layer of identification, significantly reducing the chance of misidentification. nih.gov LC-MS, and particularly LC-MS/MS, is the gold standard for the quantitative analysis of compounds in complex biological or environmental samples due to its high sensitivity and specificity. nih.govnih.gov

Table 5: Typical HPLC/LC-MS Parameters for the Analysis of 2-Cyclopropoxybenzoic Acid

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection (HPLC) | UV at λmax (e.g., ~235 nm or ~285 nm) |

| Detection (LC-MS) | ESI in negative or positive ion mode; MRM for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-Cyclopropoxybenzoic acid, a chemical derivatization step is typically required to increase volatility prior to analysis. sigmaaldrich.com

Research Findings and Methodology

In the analysis of acidic compounds such as benzoic acid derivatives, a common approach involves extraction from the sample matrix, followed by derivatization. nih.govnih.gov A typical derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. nih.gov

The derivatized 2-Cyclopropoxybenzoic acid is then injected into the GC system. The sample is vaporized and carried by an inert gas (mobile phase), such as helium or nitrogen, through a capillary column coated with a stationary phase. etamu.eduscholarsresearchlibrary.com Separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural information from fragmentation patterns) and quantitative data. etamu.eduresearchgate.net

Table 1: Illustrative GC-MS Parameters for Derivatized 2-Cyclopropoxybenzoic Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | Agilent 6890N or similar | High-resolution separation |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | Non-polar column suitable for a wide range of analytes. scholarsresearchlibrary.com |

| Carrier Gas | Helium | Inert mobile phase. etamu.edu |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial 80°C, ramp to 280°C at 10°C/min | Gradient temperature program to separate compounds with different boiling points. |

| Derivatization Agent | BSTFA + TMCS | Converts the acid to a volatile TMS ester. nih.gov |

| MS Detector | Quadrupole Mass Analyzer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. scholarsresearchlibrary.com |

| Scan Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, increases sensitivity by monitoring specific characteristic ions. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for identifying compounds, checking purity, and monitoring reaction progress. umass.eduumich.edu It operates on the principle of differential partitioning of components between a solid stationary phase (adsorbent coated on a plate) and a liquid mobile phase (solvent system). wisc.edu

Research Findings and Methodology

For the analysis of 2-Cyclopropoxybenzoic acid, a polar stationary phase like silica (B1680970) gel G is commonly employed. psu.edu The sample, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). By capillary action, the eluent moves up the plate, carrying the sample components with it at different rates depending on their polarity and solubility in the solvent. wisc.edu

Due to its carboxylic acid group, 2-Cyclopropoxybenzoic acid is a polar compound and will have a strong interaction with the polar silica gel. The choice of the mobile phase is critical for achieving good separation. libretexts.org A solvent system of intermediate polarity, often a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid), is used to control the movement of the compound. researchgate.netsigmaaldrich.com The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Visualization of the spots can be achieved under UV light (if the compound is UV-active) or by using staining agents like iodine vapor. umass.edu

Table 2: Potential TLC Systems for 2-Cyclopropoxybenzoic Acid Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Rationale |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Standard system for moderately polar compounds. The ratio can be adjusted to optimize Rf. |

| Silica Gel G | Toluene:Dioxane:Acetic Acid (95:25:4 v/v) | Iodine Vapor | The acidic component in the mobile phase can improve spot shape for acidic analytes. sigmaaldrich.com |

| Alumina | Chloroform:Methanol (e.g., 9:1 v/v) | UV light (254 nm) | Alumina offers a different selectivity compared to silica gel. libretexts.org |

| C18 Reversed-Phase | Methanol:Water:Acetic Acid (e.g., 8:1:1 v/v) | UV light (254 nm) | In reversed-phase TLC, polar compounds move faster. Useful for separating from less polar impurities. umich.edu |

Advanced Sample Preparation Strategies for Biological Matrices in Research

Analysis of 2-Cyclopropoxybenzoic acid in biological matrices such as plasma, serum, or urine is challenging due to the presence of interfering substances, primarily proteins. mdpi.com Effective sample preparation is essential to remove these interferences, prevent damage to analytical instruments, and concentrate the analyte of interest.

Protein Precipitation

Protein precipitation (PPT) is a common, straightforward, and rapid method for removing the bulk of proteins from biological samples. nih.gov The principle involves adding a precipitating agent to the sample, which denatures the proteins, causing them to aggregate and precipitate out of the solution. The analyte, 2-Cyclopropoxybenzoic acid, remains in the supernatant, which can then be collected for analysis.

Research Findings and Methodology

Commonly used precipitating agents include organic solvents and strong acids. mdpi.com Organic solvents like acetonitrile and methanol are widely used and work by disrupting the hydration shell around the protein molecules. nih.gov Acids, such as trichloroacetic acid (TCA), precipitate proteins by altering the pH and causing extensive charge neutralization. unige.ch The choice of agent can affect the recovery of the analyte and the cleanliness of the final extract. For instance, acetonitrile is effective at removing a high percentage of proteins. nih.gov After adding the precipitating agent and vortexing, the sample is centrifuged at high speed to pellet the precipitated proteins. The clear supernatant is then carefully transferred for analysis. researchgate.netthermofisher.com

Table 3: Comparison of Protein Precipitation Agents for Biological Samples

| Precipitating Agent | Ratio (Agent:Sample) | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile (ACN) | 2:1 or 3:1 | High protein removal efficiency, compatible with reversed-phase LC. unige.ch | May cause co-precipitation of some analytes. |

| Methanol, cold | 2:1 or 3:1 | Good protein removal, can be effective for a range of metabolites. nih.gov | May be less efficient than ACN for some proteins. |

| Trichloroacetic Acid (TCA) | 1:1 (e.g., 10% final conc.) | Very effective precipitation. researchgate.net | Results in a highly acidic supernatant which may require pH adjustment or be harsh on LC columns. mdpi.com |

| Acetone, cold (-20°C) | 4:1 | Enables concentration of the sample. thermofisher.com | Proteins might denature, making the pellet difficult to re-solubilize if needed. thermofisher.com |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more selective and powerful sample cleanup technique than protein precipitation. scioninstruments.com It utilizes a solid sorbent material packed into a cartridge or well plate to isolate the analyte of interest from the complex sample matrix. The mechanism of retention can be based on non-polar, polar, or ion-exchange interactions. scioninstruments.comchromatographyonline.com

Research Findings and Methodology

For an acidic compound like 2-Cyclopropoxybenzoic acid, an anion-exchange SPE sorbent is a suitable choice. nih.gov These sorbents contain positively charged functional groups that retain the negatively charged (deprotonated) carboxylate form of the acid. The general procedure involves four key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer at a pH where the analyte will be charged (e.g., pH > pKa).

Loading: The pre-treated biological sample (e.g., plasma diluted with buffer) is passed through the cartridge. 2-Cyclopropoxybenzoic acid is retained on the sorbent, while unretained matrix components pass through.

Washing: The sorbent is washed with a specific solution (e.g., water, followed by a weak organic solvent) to remove any remaining interferences without dislodging the analyte.

Elution: The purified 2-Cyclopropoxybenzoic acid is recovered from the sorbent by passing a strong elution solvent through the cartridge. For an anion-exchanger, this would typically be an acidic solution (to neutralize the analyte) or a high ionic strength buffer. chromatographyonline.com

This method provides a much cleaner extract than protein precipitation and allows for significant concentration of the analyte. nih.gov

Table 4: Generic Anion-Exchange SPE Protocol for 2-Cyclopropoxybenzoic Acid

| Step | Solution / Solvent | Purpose |

|---|---|---|

| 1. Conditioning | 1-2 mL Methanol, followed by 1-2 mL Water (pH adjusted to ~7) | To wet the sorbent and prepare it for sample interaction. |

| 2. Loading | 1 mL Plasma sample (diluted and pH adjusted) | To bind the negatively charged 2-Cyclopropoxybenzoic acid to the sorbent. |

| 3. Washing | 1-2 mL Water, followed by 1-2 mL Methanol | To remove salts, proteins, and weakly bound, non-specific interferences. |

| 4. Elution | 1-2 mL of 5% Formic Acid in Methanol | To neutralize the analyte, disrupting the ionic bond and eluting it from the sorbent. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The partitioning of the analyte between the two phases is governed by its distribution coefficient. For ionizable compounds like 2-Cyclopropoxybenzoic acid, this partitioning can be effectively controlled by adjusting the pH of the aqueous phase. libretexts.org

Research Findings and Methodology

To extract 2-Cyclopropoxybenzoic acid from an aqueous biological sample (like urine or plasma), the pH of the sample is first adjusted to be acidic (e.g., pH < 2). At this low pH, the carboxylic acid group is protonated (-COOH), making the molecule neutral and more soluble in a non-polar or moderately polar organic solvent. libretexts.org An immiscible organic solvent, such as ethyl acetate or dichloromethane, is added, and the mixture is vigorously shaken in a separatory funnel to facilitate the transfer of the analyte into the organic phase. wikipedia.orgyoutube.com The two layers are allowed to separate, and the organic layer containing the analyte is collected. This process can be repeated to improve recovery. The collected organic extracts are then typically dried and evaporated to concentrate the purified analyte before analysis. youtube.com This method is effective for separating acidic compounds from neutral and basic impurities. libretexts.org

Table 5: Common Solvent Systems for Liquid-Liquid Extraction of Acidic Compounds

| Organic Solvent | Density vs. Water | Properties and Use Case |

|---|---|---|

| Ethyl Acetate | Less Dense | A moderately polar solvent, good for extracting a wide range of organic compounds. Generally good recovery for carboxylic acids. nih.gov |

| Dichloromethane (DCM) | More Dense | A common, effective extraction solvent. Its higher density means it will form the bottom layer. |

| Diethyl Ether | Less Dense | Highly volatile with good solvating properties, but its high flammability is a concern. utwente.nl |

| Methyl-tert-butyl ether (MTBE) | Less Dense | A safer alternative to diethyl ether with similar extraction properties. utwente.nl |

Electrochemical and Other Quantitative Analytical Approaches

Beyond chromatographic methods, electrochemical techniques and other quantitative approaches can offer alternative or complementary ways to analyze 2-Cyclopropoxybenzoic acid.

Electrochemical Analysis

Electrochemical methods, such as cyclic voltammetry (CV), measure the current response of an electroactive species to a changing applied potential. nih.gov These techniques can be used to study the oxidation or reduction behavior of a compound. While direct electrochemical analysis of 2-Cyclopropoxybenzoic acid is not widely documented, the principles can be inferred from studies on similar benzoic acid derivatives. nih.govrsc.org

The analysis would involve using a three-electrode system (working, reference, and counter electrodes) in a solution containing 2-Cyclopropoxybenzoic acid and a supporting electrolyte. A potential is swept, and the resulting current is measured. The oxidation of the molecule at the electrode surface would produce a characteristic peak in the voltammogram. researchgate.net The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration, allowing for quantification. abechem.com The aromatic ring and the carboxylic acid group are potential sites for electrochemical activity. The sensitivity and selectivity can be significantly enhanced by using chemically modified electrodes. mdpi.com

Other Quantitative Approaches

Titrimetry: A classic quantitative method could involve the direct titration of 2-Cyclopropoxybenzoic acid. As a carboxylic acid, it can be titrated with a standardized strong base, such as sodium hydroxide (B78521), using a visual pH indicator or a pH meter to determine the equivalence point. For analysis in non-aqueous media or for poorly soluble compounds, hydrotropic solubilization can be employed, where a high concentration of a specific agent is used to increase the aqueous solubility of the analyte without interfering with the titration. researchgate.net

Colorimetric Analysis: If 2-Cyclopropoxybenzoic acid can be derivatized to form a colored product, colorimetry or UV-Vis spectrophotometry could be used for quantification. For example, some phenolic acids react with iron(III) ions to produce a colored complex whose absorbance is proportional to the concentration. rsc.org A similar derivatization strategy, if developed for 2-Cyclopropoxybenzoic acid, could form the basis of a simple and cost-effective quantitative assay.

Table 6: Overview of Non-Chromatographic Quantitative Approaches

| Method | Principle | Potential Application to 2-Cyclopropoxybenzoic acid |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures current from analyte oxidation/reduction at an electrode surface as potential is varied. nih.gov | Quantification based on the relationship between peak current and concentration. |

| Acid-Base Titration | Neutralization of the carboxylic acid group with a standard base. | Direct quantification of the bulk drug substance or in simple formulations. |

| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte, either directly or after forming a colored derivative. | Quantification based on Beer-Lambert law, potentially after a color-forming reaction. |

Future Directions and Emerging Research Avenues for 2 Cyclopropoxybenzoic Acid

Exploration of Novel Biological Targets and Mechanistic Insights

The exploration of novel biological targets for 2-cyclopropoxybenzoic acid and its derivatives is an expanding area of research. While its role as a structural motif in compounds targeting cannabinoid receptors is noted, ongoing studies are aimed at uncovering new protein interactions and pharmacological activities. google.com Systems biology approaches, which involve the analysis of complex biological data, are being employed to identify potential new therapeutic applications for compounds containing the 2-cyclopropoxybenzoic acid scaffold. nih.gov These methods can help elucidate the pathophysiological mechanisms of diseases and pinpoint potential therapeutic targets. nih.gov

Mechanistic insights into how 2-cyclopropoxybenzoic acid derivatives interact with their biological targets are being investigated through detailed structure-activity relationship (SAR) studies. By synthesizing and evaluating a range of analogs, researchers can determine the key molecular features responsible for biological activity. Computational modeling and simulation techniques are also being used to predict and analyze the binding of these compounds to target proteins, providing a deeper understanding of their mechanism of action at the molecular level. The study of how charge distribution and structural modifications affect the interaction with biological receptors is crucial for designing more potent and selective molecules. nih.gov

Development of Advanced Synthetic Methodologies and Process Optimization

The synthesis of 2-cyclopropoxybenzoic acid and its derivatives is continually being refined through the development of advanced synthetic methodologies. A key focus is the improvement of efficiency, reduction of waste, and the use of more environmentally friendly reagents and conditions. migrationletters.com Traditional methods for the synthesis of benzoic acid derivatives often involve harsh reagents and produce significant waste. researchgate.net Modern approaches aim to overcome these limitations by employing novel catalytic systems and optimizing reaction conditions.

Process optimization is a critical aspect of developing commercially viable synthetic routes. genosynth.com This involves a systematic approach to refining every step of the production process, from the selection of starting materials to the final purification of the product. migrationletters.comgenosynth.com Key areas of focus include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems to maximize yield and minimize the formation of byproducts. genosynth.com

Catalyst Screening and Development: Identifying more efficient and selective catalysts, including biocatalysts, to improve reaction rates and reduce environmental impact. researchgate.netmdpi.com

Workup and Isolation Optimization: Developing streamlined and efficient purification methods to obtain high-purity products. genosynth.com

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms to identify potential areas for improvement and to control the formation of impurities. genosynth.com

The use of continuous-flow reactors and microreactors is also being explored as a way to improve control over reaction conditions and enhance safety and scalability. migrationletters.com

Integration of Artificial Intelligence and Machine Learning in Computational Studies